molecular formula C15H11F3N4O3S B15037029 5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15037029
M. Wt: 384.3 g/mol
InChI Key: JWNVHAIRLMYXLO-ALCCZGGFSA-N
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Description

(6Z)-6-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of thiadiazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of (6Z)-6-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: The initial step may involve the condensation of an ethoxy-substituted benzaldehyde with a suitable amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a thiadiazole derivative under acidic or basic conditions to form the thiadiazolopyrimidine core.

    Functional Group Modifications:

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

(6Z)-6-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

(6Z)-6-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (6Z)-6-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit the activity of certain enzymes involved in cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

(6Z)-6-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as:

    Thiadiazolopyrimidines: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Trifluoromethylated Compounds: Compounds with a trifluoromethyl group often exhibit unique chemical and biological properties due to the electron-withdrawing nature of the trifluoromethyl group.

    Ethoxy-Substituted Compounds: These compounds have an ethoxy group, which can influence their solubility and reactivity.

The uniqueness of (6Z)-6-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11F3N4O3S

Molecular Weight

384.3 g/mol

IUPAC Name

5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H11F3N4O3S/c1-2-25-10-6-7(3-4-9(10)23)5-8-11(19)22-14(20-12(8)24)26-13(21-22)15(16,17)18/h3-6H,2,19H2,1H3/b7-5-

InChI Key

JWNVHAIRLMYXLO-ALCCZGGFSA-N

Isomeric SMILES

CCOC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)/C=CC1=O

Canonical SMILES

CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)C=CC1=O

Origin of Product

United States

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